Product packaging for Ferutinin(Cat. No.:)

Ferutinin

Cat. No.: B1223269
M. Wt: 358.5 g/mol
InChI Key: CYSHNJQMYORNJI-KIZRIRGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ferutinin (B81) within Natural Product Chemistry

This compound belongs to the class of daucane sesquiterpenes, characterized by a specific tricyclic carbon skeleton. ontosight.ai It is an ester, featuring a daucane sesquiterpene backbone esterified with a 4-hydroxybenzoic acid moiety. ontosight.aibiomol.comcaymanchem.com This unique chemical structure is believed to be responsible for its distinct biological properties. ontosight.ai

Ferula species, belonging to the Apiaceae family, are the primary sources of this compound. nih.govresearchgate.net These dicotyledonous plants are found in many temperate regions, including the Mediterranean, North Africa, and Central Asia. nih.govresearchgate.net Notable sources include Ferula communis, Ferula ovina, and Ferula hermonis. nih.gov The compound is typically extracted from the roots, leaves, and rhizomes of these plants. nih.gov

Historical Perspective of this compound Investigation

Historically, plants from the Ferula genus have been utilized in traditional medicine for various ailments. researchgate.netnih.govthieme-connect.com Ferula hermonis, for instance, has a history of use in traditional medicine for treating conditions such as erectile dysfunction and menopausal disturbances. nih.govthieme-connect.com Phytochemical investigations of these plants led to the isolation and identification of their active constituents, including daucane aryl esters like this compound. nih.govthieme-connect.com Early research focused on characterizing the chemical structure of this compound and exploring its presence in different Ferula species.

Significance of this compound in Contemporary Biomedical Research

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O4 B1223269 Ferutinin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate

InChI

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m1/s1

InChI Key

CYSHNJQMYORNJI-KIZRIRGWSA-N

Isomeric SMILES

CC1=CC[C@@]2(CC[C@@]([C@H]2[C@@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C

Canonical SMILES

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C

Synonyms

4-oxy-6-(4-oxybezoyloxy)dauc-8,9-en
ferutinin
ferutinine

Origin of Product

United States

Detailed Research Findings

Plant Sources of this compound

This compound is a characteristic compound found in plants belonging to the Ferula genus of the Apiaceae family. This genus includes approximately 170-185 species, many of which are sources of bioactive compounds. this compound is primarily extracted from the roots, leaves, and rhizomes of these plants.

Research has identified several Ferula species as key natural sources of this compound. Ferula communis (Giant Fennel) is one of the most prominent sources from which this compound is isolated. Other significant species include Ferula hermonis, known for its traditional uses, and Ferula ovina. Studies have also documented the presence of this compound in a variety of other species, demonstrating its widespread distribution within the genus. These include F. elaeochytris, F. drudeana, F. szowitsiana, F. tingitana, F. tenuissima, F. halophila, F. orientalis, F. rigidula, F. duranii, and F. huber-morathii. The first identification of this compound was from F. tenuisecta in 1973.

Table 1: Documented Plant Sources of this compound

Genus Species Common Name(s)
Ferula F. communis Giant Fennel
Ferula F. hermonis Zallouh
Ferula F. ovina
Ferula F. elaeochytris
Ferula F. drudeana
Ferula F. szowitsiana
Ferula F. tingitana
Ferula F. tenuissima
Ferula F. halophila
Ferula F. tenuisecta
Ferula F. orientalis
Ferula F. rigidula
Ferula F. duranii

Identifying which plant extracts contain high levels of this compound is a crucial preliminary step for isolation. The process begins with the preparation of crude extracts from various plant parts, most commonly the roots, using different solvents. Solvents such as chloroform, hexane (B92381), methanol, and acetone-water mixtures are frequently used to extract compounds from the plant material.

Analytical techniques are then employed to screen these crude extracts for the presence and quantity of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method for both identifying and quantifying this compound. This technique separates the components of the extract, and by comparing the retention time and UV spectrum of a peak to a known this compound standard, its presence is confirmed. For instance, an HPLC analysis of a Ferula communis root extract revealed a high concentration of this compound.

Ultra-High-Performance Liquid Chromatography (UPLC) , a more advanced version of HPLC offering higher resolution and speed, is also used for the detailed analysis and quantification of this compound in extracts. In one study, UPLC was used to determine the this compound content in extracts from twelve different Ferula species, finding the highest amounts in the hexane extracts of F. tenuissima and F. halophila. Quantitative ¹H-NMR (qHNMR) has also been developed as a method for the simultaneous quantification of this compound alongside other terpenoids in Ferula roots.

Advanced Research Techniques for this compound Isolation and Purification

Following the identification of this compound-rich extracts, a combination of advanced chromatographic techniques is utilized to isolate and purify the compound to a high degree.

Column Chromatography is a fundamental and widely used preparative technique. The crude extract is loaded onto a column containing a solid stationary phase, like silica (B1680970) gel, and a solvent or a gradient of solvents is passed through to separate the components based on their differing affinities, allowing for the collection of this compound-enriched fractions.

For final purification, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often the method of choice. It operates on the same principles as analytical HPLC but is scaled up to handle larger sample volumes, enabling the isolation of pure compounds from complex mixtures.

Another sophisticated method is Counter-Current Chromatography (CCC) , a type of liquid-liquid chromatography that avoids the use of a solid stationary phase. This technique is particularly useful for separating sensitive compounds and allows for a high recovery of the target molecule.

The identity and purity of the isolated this compound are then rigorously confirmed using spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) for structural elucidation and Mass Spectrometry (MS) to determine the molecular weight and formula.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Jaeskeanadiol Benzoate (B1203000)
Teferin
Methanol
Chloroform
Hexane
Acetone
Farnesifenol A
Farnesifenol B
Galbanic acid
Umbelliprenin
Auraptene
Ferulenol
Lapiferin
Stylosin

Ferutinin Biosynthesis and Structural Analogs Research

Proposed Biosynthetic Pathways of Ferutinin (B81) in Plants

The biosynthesis of this compound is a complex process that is not yet fully elucidated. However, a proposed pathway involves the convergence of two well-established metabolic routes: the phenylpropanoid pathway, which produces the coumarin (B35378) moiety, and the terpene biosynthesis pathway, which generates the sesquiterpene portion.

The coumarin component of this compound is derived from the amino acid phenylalanine via the phenylpropanoid pathway. This pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylations and a critical trans-cis isomerization lead to the formation of umbelliferone (B1683723) (7-hydroxycoumarin), a common precursor for many coumarins.

The sesquiterpene moiety, a daucane skeleton, is synthesized through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produces isoprene (B109036) units. Three of these five-carbon units are assembled to form farnesyl diphosphate (B83284) (FDP) , the universal precursor to sesquiterpenes.

A crucial step in the proposed biosynthesis is the linking of these two precursors. This is thought to occur via an O-prenylation reaction, where an O-prenyltransferase enzyme catalyzes the attachment of the farnesyl group from FDP to the 7-hydroxyl group of umbelliferone, forming a farnesyloxycoumarin ether. Following this coupling, a series of enzymatic reactions, including epoxidation and cyclization catalyzed by sesquiterpene coumarin synthases, are proposed to form the characteristic daucane sesquiterpene structure of this compound. The final step involves the esterification of the daucane alcohol (jaeschkeanadiol) with p-hydroxybenzoic acid.

Table 1: Key Precursors and Enzymes in the Proposed Biosynthesis of this compound

Component Precursor/Enzyme Role in Pathway
Coumarin Moiety L-Phenylalanine Starting amino acid for the phenylpropanoid pathway.
Phenylalanine ammonia-lyase (PAL) Catalyzes the first committed step in the phenylpropanoid pathway.
Umbelliferone A key 7-hydroxycoumarin intermediate that forms the core of the coumarin part.
Sesquiterpene Moiety Farnesyl diphosphate (FDP) The C15 isoprenoid precursor for the sesquiterpene skeleton.
Jaeschkeanadiol (B2373286) The daucane sesquiterpene alcohol that forms the backbone of this compound.
Key Enzymes O-prenyltransferase Catalyzes the crucial ether linkage between the coumarin and sesquiterpene moieties.

Semi-Synthetic and Synthetic Analogues of this compound for Enhanced Biological Efficacy

To improve upon the natural biological activities of this compound and to investigate its structure-activity relationships, researchers have focused on creating semi-synthetic and synthetic analogues. A primary strategy involves using naturally isolated precursors, such as jaeschkeanadiol , the daucane sesquiterpene core of this compound, as a starting material for chemical modifications.

One common approach is the esterification of jaeschkeanadiol with a variety of carboxylic acids to create novel this compound analogues. This method allows for the systematic modification of the ester group at the C-6 position of the daucane skeleton, which has been shown to be critical for cytotoxic activity. For instance, studies have demonstrated that replacing the p-hydroxybenzoyl group of this compound with other aromatic or aliphatic acid moieties can significantly enhance its antiproliferative activity against various cancer cell lines.

Research has shown that certain semi-synthetic analogues exhibit potent and selective inhibitory activity against cancer cells, sometimes exceeding the efficacy of the parent compound, this compound. For example, specific analogues have demonstrated enhanced cytotoxicity against estrogen-dependent breast cancer cell lines like MCF-7. These findings underscore the potential of semi-synthetic modification as a strategy to develop more effective therapeutic agents derived from natural product scaffolds.

Table 2: Examples of Semi-Synthetic this compound Analogues and Their Reported Activities

Starting Material Modification Resulting Analogue Type Reported Enhanced Efficacy
Jaeschkeanadiol Esterification with various cinnamic acids Cinnamate esters of daucane skeleton Potent and selective antiproliferative activity against MCF-7 breast cancer cells.
Jaeschkeanadiol Esterification with fluorinated benzoic acids Fluorobenzoyl esters of daucane skeleton Enhanced cytotoxic activity against cancer cell lines.

Chemo-Enzymatic Synthesis Approaches for this compound Research

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis. This approach is particularly valuable for the synthesis of complex natural products like this compound, where creating specific stereocenters can be challenging for purely chemical methods. While a complete chemo-enzymatic synthesis of this compound has not been extensively reported, the principles can be applied to its research and production.

A plausible chemo-enzymatic strategy would involve the separate synthesis of the key precursors—the daucane sesquiterpene and the coumarin moiety—followed by their coupling. Enzymes could be employed for key stereoselective steps. For instance, lipases or esterases could be used for the kinetic resolution of racemic intermediates in the synthesis of the chiral daucane skeleton, ensuring the correct stereochemistry required for biological activity.

Furthermore, enzymes involved in the phenylpropanoid pathway could be used in a biocatalytic cascade to produce the umbelliferone precursor from simpler starting materials like tyrosine or phenylalanine. The final step, the esterification of the daucane alcohol with p-hydroxybenzoic acid, could also be mediated by enzymes like lipases to ensure high regioselectivity and yield under mild reaction conditions.

The use of biocatalysts offers a greener and more efficient alternative to some traditional chemical reactions, often avoiding the need for harsh reagents and protecting group chemistry. As more enzymes from the biosynthetic pathways of sesquiterpene coumarins are discovered and characterized, the potential for developing a streamlined chemo-enzymatic synthesis of this compound and its analogues increases, facilitating further biological and pharmacological investigation.

Pharmacological Mechanisms of Action of Ferutinin: a Molecular and Cellular Perspective

Modulation of Cellular Signaling Pathways

Ferutinin (B81) exerts significant influence on several key cellular signaling cascades, impacting processes such as cell proliferation, differentiation, and survival.

Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Interactions

This compound functions as a phytoestrogen, exhibiting binding affinity for both estrogen receptor subtypes, ERα and ERβ researchgate.netnih.gov. Research indicates that this compound generally demonstrates a higher affinity for ERα compared to ERβ mdpi.comresearchgate.net. This preferential binding to ERα has been supported by both in vitro and in vivo studies mdpi.comresearchgate.net. The interaction with ERs can influence various downstream cellular processes, including transcription factor activity, eNOS synthesis, cAMP production, ion mobilization, and kinase activation, depending on the specific cell and tissue type researchgate.net.

Studies have shown that this compound can modulate ERα expression. When administered alone, this compound has been observed to increase ERα expression. Conversely, co-administration of this compound with estradiol (B170435) has been shown to decrease ERα expression mdpi.com. The affinity of this compound for ERα and ERβ is estimated to be about 10% of that of estradiol scielo.br.

This compound's activity as an ER modulator is considered in the context of potential hormone replacement therapies mdpi.comaub.edu.lb. Unlike estrogen, this compound has shown the ability to increase the apoptotic index in luminal and glandular epithelia, which may help prevent excessive cell proliferation and reduce the risk of endometrial cancer mdpi.com.

Data on the binding affinity of this compound to ER subtypes:

Receptor SubtypeIC₅₀ (nM)ActivitySource
ERα33.1Agonist aub.edu.lbmedchemexpress.com
ERβ180.5Agonist/Antagonist aub.edu.lbmedchemexpress.com

Wnt/β-Catenin Signaling Pathway Regulation in Cellular Differentiation

This compound has been demonstrated to modulate the Wnt/β-Catenin signaling pathway, particularly in the context of cellular differentiation. Studies on human dental pulp-derived stem cells (DPSCs) have shown that this compound activates these cells by modulating the Wnt/β-catenin pathway, leading to the induction of osteoblast-secreted proteins like osteocalcin (B1147995) and collagen 1A1 at both mRNA and protein levels nih.govnih.gov.

The mechanism involves the potential inhibition of glycogen (B147801) synthase kinase 3 (GSK3), a key negative regulator of β-catenin nih.govnih.gov. Furthermore, this compound's regulation of the canonical Wnt signaling pathway appears to involve epigenetic modifications. Research indicates that this compound enhances active epigenetic marks, specifically H3K9 acetylation and H3K4 trimethylation, at the promoter sites of WNT3A and DVL3 genes, suggesting transcriptional activation of these Wnt pathway components nih.govnih.gov.

MEK/ERK Signaling Pathway Modulation

The MEK/ERK signaling pathway, a crucial cascade involved in cell proliferation, differentiation, and survival, is also influenced by this compound. Studies investigating this compound's effects on human amniotic fluid stem cells (hAFSCs) have shown that this compound can increase the phosphorylation of ERK nih.gov. This activation of the MEK/ERK pathway appears to be involved in this compound-induced osteoblastic differentiation nih.gov. The this compound-induced ERK phosphorylation was shown to be antagonized by a MEK inhibitor, PD0325901 nih.govunibz.itexlibrisgroup.com.

PI3K/Akt Signaling Pathway Involvement

The PI3K/Akt signaling pathway, a central regulator of cell growth, survival, and metabolism, is another target of this compound's action. Research in hAFSCs indicates that this compound can increase the phosphorylation of Akt, suggesting activation of this pathway nih.gov. The PI3K/Akt pathway appears to mediate the enhancement of hAFSCs osteoblastic differentiation triggered by this compound, potentially through ERα nih.gov. Inhibition of PI3K with wortmannin (B1684655) was shown to antagonize the this compound-induced Akt phosphorylation nih.govunibz.itexlibrisgroup.com. This pathway is known to regulate various cellular processes, including apoptosis and cell proliferation nih.govoup.com.

Impact on Cellular Bioenergetics and Ion Homeostasis

This compound significantly impacts cellular bioenergetics and ion homeostasis, particularly concerning calcium ions. This compound acts as an electrogenic calcium (Ca²⁺)-ionophore, increasing the permeability of biological and artificial membranes to Ca²⁺ ions nih.govmedchemexpress.comresearchgate.net. This ionophoric activity leads to an increase in cytosolic calcium concentrations nih.govmdpi.com.

At high concentrations, this influx of Ca²⁺ can trigger the overproduction of reactive oxygen species (ROS) in mitochondria, primarily at the level of respiratory chain subunits I and III, by inducing the opening of calcium channels and altering the transmembrane potential nih.govnih.govmdpi.com. The increase in ROS can lead to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways nih.govnih.govmdpi.comsemanticscholar.org.

This compound's ionophoric properties and their effect on calcium homeostasis are considered a key mechanism underlying its cytotoxic effects, particularly in cancer cells nih.govmedchemexpress.commdpi.comsemanticscholar.org. The elevated intracellular calcium can also enhance NOS activity, leading to NO production, which can contribute to cellular toxicity at high concentrations nih.gov.

Studies using fibroblasts have shown that increasing concentrations of this compound can induce oscillatory Ca²⁺ signals, and in cells with mitochondrial mutations, this can lead to accelerated membrane depolarization and cell collapse ucl.ac.uk. This compound has been used experimentally to induce the opening of the mitochondrial permeability transition pore (mPTP) in cells by providing a route for exogenous Ca²⁺ influx pnas.orgpnas.org. However, some studies suggest that this compound may also have other mitochondrial properties, such as swelling induction and uncoupling, which may complicate its use as a specific tool for studying CypD-dependent mPTP opening in certain cell types researchgate.netresearchgate.net.

The impact of this compound on ion homeostasis, particularly calcium, is a critical aspect of its pharmacological activity, influencing mitochondrial function, ROS production, and ultimately, cell fate.

Investigation of Ionophoric Properties

This compound has been demonstrated to possess ionophoric properties, influencing the permeability of biological and artificial membranes to cations, especially Ca²⁺. Studies using thymocytes, mitochondria, sarcoplasmic reticulum, liposomes, and bilayer lipid membranes (BLM) have shown that this compound, in concentrations ranging from 1 to 50 µM, increases their permeability to Ca²⁺. sigmaaldrich.comresearchgate.netnih.gov In BLM, this compound can establish a transmembrane potential equal to the Nernst's potential. researchgate.netnih.gov The permeability ratio for Na⁺/Ca²⁺ in BLM in the presence of this compound has been reported as 0.41. researchgate.netnih.gov Research suggests a stoichiometry of 2:1 for the this compound:Ca²⁺ complex, implying the involvement of two this compound molecules per calcium ion in the formation of this structure facilitating ion transport. researchgate.netnih.gov This ionophoric activity leads to a loss of transmembrane potential, which is considered a key factor in its antiproliferative and cytotoxic effects. semanticscholar.org

Here is a summary of research findings on the ionophoric properties of this compound:

Membrane TypeThis compound Concentration RangeEffect on PermeabilityPrimary Ion AffectedStoichiometry (this compound:Ion)Na⁺/Ca²⁺ Permeability Ratio (BLM)
Thymocytes1-50 µMIncreasedCa²⁺Not specifiedNot applicable
Mitochondria1-50 µMIncreasedCa²⁺Not specifiedNot applicable
Sarcoplasmic Reticulum1-50 µMIncreasedCa²⁺Not specifiedNot applicable
Liposomes1-50 µMIncreasedCa²⁺Not specifiedNot applicable
Bilayer Lipid Membranes1-50 µMIncreasedCa²⁺2:1 (with Ca²⁺)0.41

Effects on Intracellular Calcium Dynamics

This compound significantly impacts intracellular calcium dynamics, which is crucial for various cellular processes. In the human T-leukemia cell line Jurkat, this compound induces a biphasic elevation of intracellular Ca²⁺. nih.govmdpi.com This consists of an initial rapid peak, sensitive to inhibition by BAPTA-AM (a calcium chelator), followed by a sustained elevation. nih.gov The sustained phase is mediated by the entry of extracellular calcium through L-type calcium channels and is sensitive to inhibition by EGTA (another calcium chelator). nih.gov In human blood platelets, this compound also increases intracellular Ca²⁺ concentration, both in isolated platelets and in whole blood. nih.gov This effect in platelets was largely blocked by EGTA but was not sensitive to inhibitors of store-operated (SOC) or voltage-operated calcium (VOC) channels, or thapsigargin (B1683126) (an inhibitor of endoplasmic reticulum Ca²⁺ ATPases). nih.gov The increase in intracellular calcium induced by this compound is also linked to its ability to enhance nitric oxide synthase (NOS) activity. mdpi.comnih.gov

Influence on Mitochondrial Permeability Transition Pore (mPTP)

This compound is known to influence mitochondrial function, particularly concerning the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane whose opening is triggered by calcium ions and can lead to mitochondrial swelling, membrane depolarization, and cell death. cam.ac.uknih.govpnas.org this compound has been identified as a tool to promote mitochondrial calcium overload and induce the calcium-dependent opening of the mPTP. fishersci.com Studies in isolated rat liver mitochondria showed that this compound (10-60 µM) induced considerable depolarization of the inner mitochondrial membrane and permeability transition pore formation in the presence of Ca²⁺-ions. nih.gov This effect was partially inhibited by EGTA and diminished partly by cyclosporin (B1163) A, a known inhibitor of mPTP opening via cyclophilin D. nih.govpnas.orgresearchgate.net However, research in cardiomyocytes suggests that while this compound induces hallmarks of mPTP opening (loss of calcein, mitochondrial potential loss, and cell death), these effects were not fully inhibited by cyclophilin D deletion or cyclosporine A, indicating that mPTP opening might not be the sole or major contributor to this compound's effects in this cell type. researchgate.net This suggests that this compound may have other mitochondrial properties, such as inducing swelling and mitochondrial uncoupling, which complicate its use as a specific tool for studying cyclophilin D-dependent mPTP opening in cardiomyocytes. researchgate.net

Modulation of Nitric Oxide Synthase (NOS) Activity

This compound has been shown to modulate nitric oxide synthase (NOS) activity. Its phytoestrogenic properties contribute to enhancing NOS activity, which subsequently increases the production of nitric oxide (NO). mdpi.comnih.gov This enhancement of NOS activity is linked to the increase in intracellular calcium levels induced by this compound. mdpi.comnih.gov While NO plays physiological roles at low concentrations, high concentrations and prolonged exposure can trigger cellular toxicity and cell death mechanisms. mdpi.comnih.gov Furthermore, NO can interact with the mitochondrial respiratory chain, inhibiting cytochrome c oxidase, leading to reactive oxygen species (ROS) overproduction and the formation of peroxynitrite, which can irreversibly damage mitochondrial complexes and trigger apoptosis. researchgate.netnih.gov this compound was found to stimulate NOS activity in the median eminence of the rat. iomcworld.comeurekaselect.com

Regulation of Gene and Protein Expression

Beyond its direct effects on ion channels and enzymes, this compound also influences cellular function by regulating the expression of specific genes and the activation states of proteins.

Differential Gene Expression Profiling

Studies have investigated the effects of this compound on the expression of various genes, particularly those involved in estrogen signaling and bone metabolism. In developing zebrafish larvae, exposure to this compound demonstrated a gene expression pattern similar to that induced by 17β-estradiol (E2), a standard synthetic estrogen. researchgate.netresearchgate.net Specifically, this compound at 1.25 µg/mL at 2 days post-fertilization (dpf) resulted in a gene expression pattern characterized by negative expression of esr1 and positive expression of esrra, bmp2a, bmp2b, and rpl8 at 4 dpf. researchgate.netresearchgate.net Higher concentrations of this compound (5 µg/mL) and E2 (10 µM) showed that bmp2a/b and esr1 were downregulated and upregulated, respectively. researchgate.net

Furthermore, this compound has been shown to increase the expression of bone marker genes. researchgate.net Quantitative real-time PCR studies revealed that this compound (5 to 15 µg/mL) could increase the expression of osteocalcin, Runx2, and BMP-2. researchgate.net This effect on bone marker genes suggests a potential role for this compound in promoting osteogenesis, consistent with its proposed use as an anti-osteoporotic agent. fishersci.com Runx2 is a key transcription factor in osteoblast differentiation, and BMP-2 is a strong osteogenic-inducing factor that regulates the expression of bone matrix proteins like osteocalcin through pathways involving Runx2. nih.govdovepress.com

Here is a summary of the observed gene expression patterns in zebrafish larvae treated with this compound and 17β-Estradiol:

TreatmentConcentrationExposure TimeGenesExpression Pattern (4 dpf)
This compound1.25 µg/mL2 dpfesr1, esrra, bmp2a, bmp2b, rpl8Negative, Positive, Positive, Positive, Positive
17β-Estradiol (E2)10 µM2 dpfesr1, esrra, bmp2a, bmp2b, rpl8Similar to this compound 1.25 µg/mL
This compound5 µg/mLNot specifiedbmp2a/b, esr1Downregulated, Upregulated
17β-Estradiol (E2)10 µMNot specifiedbmp2a/b, esr1Downregulated, Upregulated

Here is a summary of the effect of this compound on Bone Marker Gene Expression:

This compound Concentration RangeBone Marker Genes AffectedObserved Effect
5 to 15 µg/mLosteocalcinIncreased expression
5 to 15 µg/mLRunx2Increased expression
5 to 15 µg/mLBMP-2Increased expression

Protein Phosphorylation and Activation States

While direct research specifically detailing this compound's broad impact on protein phosphorylation and activation states is limited in the provided sources, its influence on intracellular calcium dynamics and NOS activity implies downstream effects on protein signaling cascades. Increased intracellular calcium can activate various calcium-dependent kinases and phosphatases, which in turn regulate the phosphorylation status and activity of numerous proteins involved in cellular processes. Similarly, the modulation of NOS activity and subsequent NO production can affect protein function through mechanisms like S-nitrosylation or by influencing pathways that involve phosphorylation. For instance, NO can impact mitochondrial respiration by inhibiting cytochrome c oxidase, an effect that could indirectly influence signaling pathways dependent on cellular energy status. researchgate.netnih.gov Research on other compounds has shown that protein phosphorylation, mediated by various kinases like PI3K/AKT and protein kinase C (PKC), plays a role in regulating gene expression, including that of ferritin, and in modulating cellular responses. nih.govfrontiersin.orgcore.ac.uk While these studies are not directly on this compound, they highlight the general importance of protein phosphorylation in the types of cellular processes that this compound is known to affect. Further research is needed to specifically delineate how this compound directly or indirectly alters protein phosphorylation profiles and activation states.

Induction of Programmed Cell Death Pathways

This compound has been shown to induce programmed cell death, primarily apoptosis, in various cell lines, including breast cancer (MCF7) and bladder cancer (TCC) cells. researchgate.netresearchgate.netnih.gov This induction of cell death is considered a potential mechanism underlying its selective cytotoxic effects. researchgate.net

Apoptosis Induction Mechanisms

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. dovepress.comnih.gov this compound's ability to induce apoptosis involves several key mechanisms. researchgate.netresearchgate.net

DNA Damage Induction

One of the mechanisms by which this compound induces apoptosis is through the induction of DNA damage. Studies using the alkaline comet assay have demonstrated that this compound significantly increases DNA lesions in treated cells compared to controls. researchgate.netsemanticscholar.org For instance, treatment with 37 µg/ml this compound induced approximately 42% DNA damage in MCF7 cells, which was significantly higher than in control groups. semanticscholar.org DNA damage is a known trigger for programmed cell death when it cannot be effectively repaired. mdpi.com

Caspase Cascade Activation

Apoptosis is executed by a cascade of cysteine proteases known as caspases. wikipedia.orgportlandpress.com While the specific details of caspase activation by this compound are not fully elucidated in the provided search results, caspase activation is a central event in both the intrinsic and extrinsic apoptotic pathways, leading to the proteolytic degradation of intracellular proteins and ultimately cell death. wikipedia.orgnih.gov Induction of apoptosis by this compound, as evidenced by various assays, implies the involvement of caspase-dependent pathways. researchgate.netresearchgate.netnih.gov

Nuclear Morphological Alterations

This compound treatment leads to characteristic morphological changes in the nucleus, which are hallmarks of apoptosis. researchgate.netresearchgate.netsemanticscholar.org These alterations include chromatin condensation and nuclear fragmentation. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.netnih.gov DAPI staining has been used to visualize these changes, revealing a significantly higher percentage of cells with condensed chromatin and fragmented nuclei after this compound treatment compared to control cells. semanticscholar.org For example, 71% of MCF7 cells treated with 37 μg/ml this compound exhibited condensed chromatins and fragmented nuclei. semanticscholar.org These nuclear morphological changes are considered important indicators of apoptosis. researchgate.netsemanticscholar.orgnih.gov

Autophagy and Mitophagy Pathways

Beyond apoptosis, this compound has also been shown to influence autophagy and mitophagy pathways. Autophagy is a cellular process involving the degradation and recycling of cellular components, while mitophagy is a selective form of autophagy targeting damaged mitochondria. techscience.comnih.gov

KLF2-Mediated Autophagy Regulation

Research indicates that this compound induces autophagy and mitophagy, and this process is mediated, at least in part, by the transcription factor Kruppel-like factor 2 (KLF2). techscience.comnih.govresearchgate.netdntb.gov.ua Studies in dental pulp-derived stem cells (DPSCs) demonstrated that this compound treatment significantly increased the expression level of KLF2 along with autophagy-related molecules. nih.govresearchgate.net Loss-of-function and gain-of-function studies of KLF2 confirmed its role in modulating autophagic and osteoblast differentiation-related molecules induced by this compound. nih.govresearchgate.net Chromatin immunoprecipitation (ChIP) analysis further revealed that this compound induced transcriptionally active epigenetic marks on the promoter region of the autophagic molecule ATG7, in addition to increasing KLF2 levels. nih.govresearchgate.net This suggests that this compound stimulates KLF2-mediated autophagy/mitophagy. nih.govdntb.gov.ua

Data Table

While detailed quantitative data across all mechanisms were not consistently available in a format suitable for a single comprehensive table, the following highlights some research findings related to DNA damage and nuclear morphology:

Cell LineThis compound ConcentrationDNA Damage (Alkaline Comet Assay)Nuclear Morphology (DAPI Staining: Condensed Chromatin & Fragmented Nuclei)Source
MCF737 µg/ml~42% (significantly higher than control, p<0.001)71% (significantly higher than control, p<0.001) semanticscholar.org

Preclinical Biological Activities of Ferutinin: in Vitro and in Vivo Animal Studies

Anti-Inflammatory Research

Ferutinin (B81) has been reported to possess anti-inflammatory activity in various preclinical settings wikipedia.orgfishersci.caguidetopharmacology.orgresearchgate.netmdpi.commdpi.commdpi.com. This property is often observed at lower concentrations of the compound wikipedia.orgfishersci.caguidetopharmacology.orgmdpi.com.

While this compound is recognized for its anti-inflammatory effects, detailed research findings specifically on its direct suppression of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, or enzymes like COX-2 and iNOS, within the provided search results are limited. The anti-inflammatory activity is generally noted as a property of this compound wikipedia.orgfishersci.caguidetopharmacology.orgresearchgate.netmdpi.commdpi.commdpi.com.

Preclinical studies suggest that this compound may have a role in neuroprotection, potentially related to its antioxidant capabilities wikipedia.orgfishersci.caguidetopharmacology.orgmdpi.com. It has been described as having neuromodulator activity and is considered a potential scavenger that could help combat neurodegenerative diseases by enhancing the total antioxidant potential wikipedia.orgfishersci.caguidetopharmacology.orgmdpi.com. However, specific detailed research findings demonstrating this compound's direct attenuation of established neuroinflammation models (such as LPS-induced neuroinflammation in animal models) were not explicitly available within the scope of the provided information.

Antioxidant Research

This compound exhibits significant antioxidant properties, demonstrated through its ability to scavenge free radicals, modulate endogenous antioxidant enzymes, and reduce reactive oxygen species production wikipedia.orgfishersci.caguidetopharmacology.orgresearchgate.netmdpi.commdpi.commdpi.com. This activity is particularly notable at low doses wikipedia.orgfishersci.caguidetopharmacology.orgresearchgate.net.

In vitro studies have shown that this compound possesses significant scavenging activity against the DPPH radical. This scavenging effect was observed to increase with increasing concentration and reaction time. This compound demonstrated a comparatively high scavenging activity across various tested concentrations (5, 25, 50, 100, 150, and 200 µM).

In vivo studies have indicated that this compound can significantly increase the levels of antioxidant enzymes. Research in mice demonstrated that this compound significantly increases antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) in liver and kidney cells wikipedia.orgguidetopharmacology.org. Furthermore, it was observed to reduce liver lipid peroxidation in mice wikipedia.orgguidetopharmacology.org.

This compound has been shown to reduce the production of reactive oxygen species (ROS) in cellular models wikipedia.orgguidetopharmacology.orgresearchgate.net. In cultured H9C2 cells, treatment with this compound rich-Ferula communis L. root extract (FcFE) at a concentration of 0.25 µM significantly reduced ROS production induced by hydrogen peroxide (H2O2) at concentrations of 50 µM and 250 µM wikipedia.orgresearchgate.net. Pre-treatment with FcFE at concentrations of 0.25 µM, 1 µM, and 2.5 µM also led to a significant reduction in ROS production induced by H2O2 (50 µM) wikipedia.org.

The following table summarizes some of the findings on this compound's effect on ROS production in H9C2 cells:

Cell LineInducerInducer ConcentrationThis compound (FcFE) ConcentrationEffect on ROS ProductionCitation
H9C2H2O250 µM0.25 µMSignificant reduction wikipedia.org
H9C2H2O250 µM1 µMSignificant reduction wikipedia.org
H9C2H2O250 µM2.5 µMSignificant reduction wikipedia.org
H9C2H2O2250 µM0.25 µMSignificant reduction wikipedia.org

These results indicate this compound's potential in mitigating oxidative stress by directly reducing ROS levels in cells wikipedia.orgresearchgate.net.

Anticancer and Antiproliferative Research

Preclinical studies have explored the effects of this compound on various cancer cell lines and in animal models of cancer, focusing on its ability to inhibit cancer cell growth and proliferation.

Selective Cytotoxicity in Cancer Cell Lines (e.g., breast, colon, leukemia, bladder carcinoma)

This compound has demonstrated cytotoxic and antiproliferative effects in a variety of cancer cell lines in vitro. Studies have shown that this compound can induce apoptosis in several cell types, including MCF-7 estrogen-dependent breast cancer cells and human Jurkat T-cell leukemia cells. researchgate.netresearchgate.net Research investigating the activity of this compound against human breast cancer (MCF7) and bladder carcinoma (TCC) cells, as well as normal human fibroblasts (HFF3), found that this compound exhibited selective cytotoxic effects. semanticscholar.orgresearchgate.net The IC50 values of this compound on MCF7 and TCC cells were reported to be lower than those of the commonly prescribed anticancer drugs doxorubicin (B1662922) and vincristine, respectively. semanticscholar.org Another study on human colon cancer cell lines (CT26 and HT29) reported IC50 values of 26 µg/ml and 29 µg/ml for this compound, respectively. nih.gov

Differential Effects on Normal versus Cancer Cells

A notable aspect of this compound's activity is its observed differential effects on normal versus cancer cells. Studies have indicated that this compound exhibits selective toxicity towards tumor cell lines. isrctn.comisrctn.com For instance, research on MCF7 breast cancer cells and normal human fibroblasts (HDF) found that this compound inhibited the proliferation of both cell lines, but its proliferation inhibitory activity appeared to be more pronounced in MCF-7 cells. researchgate.net Similarly, in the study involving human breast (MCF7) and bladder (TCC) cancer cells and normal fibroblasts (HFF3), this compound showed less toxic effects on normal human fibroblasts. semanticscholar.orgresearchgate.net In colon cancer research, treatment of non-tumoral mouse cells (NIH/3T3) with this compound, even at a concentration of 50 µg/ml, resulted in 70% cell survival, in contrast to its effects on cancer cell lines. nih.gov

Cell Cycle Arrest Induction (e.g., Sub-G1 phase accumulation)

This compound has been shown to influence the cell cycle in cancer cells. Studies have reported that this compound can induce cell cycle arrest. isrctn.comisrctn.com In human Jurkat T-cell leukemia cells, this compound was found to induce apoptosis and cell cycle arrest. researchgate.net Research on MCF-7 breast cancer cells indicated that treatment with this compound (30 µM) produced a significant accumulation of cells at the pre-G0/G1 cell cycle phase and triggered apoptosis. aub.edu.lbresearchgate.netnih.gov The induction of a sub-G1 peak, indicative of apoptotic cells, has been observed in this compound-treated cancerous cells using techniques like PI staining. researchgate.netsemanticscholar.orgresearchgate.netnih.gov

Preclinical Antitumor Efficacy in Animal Models

In vivo studies in animal models have also investigated the antitumor efficacy of this compound. Research on colon carcinoma in hybrid BALB/C mice showed that this compound treatment resulted in a significant regression in tumor size, comparable to the effects observed with cisplatin (B142131), a standard chemotherapy drug. researchgate.netnih.gov Importantly, while cisplatin treatment led to significant alterations in the liver and spleen tissues of the mice, this was not observed in the this compound-treated group. researchgate.net Evidence from in vivo experiments suggests that Ferula L. extract containing this compound has antiproliferative effects and does not promote the development of systemic toxicity. researchgate.net

Osteogenic and Bone Remodeling Research

Beyond its effects on cancer, this compound has also been investigated for its potential role in osteogenesis and bone remodeling.

Promotion of Osteogenic Differentiation in Stem Cells (e.g., DPSCs, hAFSCs)

Preclinical studies have explored the ability of this compound to promote osteogenic differentiation in various stem cell populations. This compound has been shown to activate and promote the osteogenic differentiation of dental pulp-derived stem cells (DPSCs). nih.gov It has been suggested as a potential inducer for stem cell therapy for conditions like osteoporosis. nih.gov this compound promotes osteogenic differentiation by modulating the Wnt/β-catenin signaling pathway, which is crucial for osteogenesis. nih.gov It enhances active marks of both H3K9 acetylation and H3K4 trimethylation in the promoter regions of WNT3A and DVL3 genes in DPSCs. nih.gov

Studies on human unrestricted somatic stem cells (USSCs) demonstrated that this compound (at concentrations of 5 to 15 µg/mL) positively impacted cell proliferation in a dose-dependent manner. researchgate.netsci-hub.stnih.gov Furthermore, this compound enhanced alkaline phosphatase (ALP) enzyme activity and calcium deposition, key indicators of osteogenic differentiation. researchgate.netsci-hub.stnih.gov Real-time PCR results indicated that this compound increased the expression of bone marker genes such as osteocalcin (B1147995), Runx2, and BMP-2. researchgate.netsci-hub.stnih.gov The pattern of this compound's effect on gene expression was found to be similar to that of the standard synthetic estrogen, 17-β-estradiol. researchgate.netsci-hub.stnih.gov The effect of this compound on ALP and gene levels was diminished in the presence of an estrogen activity inhibitor (ICI), suggesting an estrogen receptor-mediated mechanism. researchgate.netsci-hub.stnih.gov

Research also indicates that this compound promotes proliferation and osteoblastic differentiation in human amniotic fluid stem cells (hAFSCs). researchgate.net this compound, at concentrations of 10-8 and 10-9 M, enhanced the proliferation of both hAFSCs and DPSCs after 72 hours. researchgate.net Treatment with this compound in both stem cell populations led to greater expression of osteoblast phenotype markers including osteocalcin (OCN), osteopontin (B1167477) (OPN), collagen I, RUNX-2, and osterix (OSX), as well as increased calcium deposition and osteocalcin secretion in the culture medium compared to controls. researchgate.net These effects were more pronounced after 14 days of culture. researchgate.net In vivo studies in rats with a calvaria critical size bone defect, filled with collagen type 1 and hAFSCs, showed that oral administration of this compound could enhance bone reconstruction, suggesting its potential as a healing promoting factor on hAFSCs, including osteogenic differentiation. researchgate.net

Bone Remodeling Effects in Animal Models

Research indicates that this compound may influence bone metabolism. Studies in ovariectomized rats, a model for postmenopausal osteoporosis, have explored the effects of this compound on bone loss. One study observed that this compound appeared to have similar effects to estradiol (B170435) benzoate (B1203000) in enhancing the recovery of bone mass in ovariectomized rats with severe estrogen deficiency. nih.gov Histomorphometric analysis of lumbar vertebrae and distal femoral epiphysis in these rats suggested that this compound could enhance bone mass recovery. nih.gov Another study noted that this compound could prevent osteoporosis in ovariectomized rats and that its effect on osteoporosis was similar to that of estradiol benzoate based on histomorphometric analysis of vertebrae and femur sections after 30 days of treatment. sci-hub.st These findings suggest a potential role for this compound in counteracting bone loss in conditions of estrogen deficiency.

Potential as a Stem Cell Therapy Modulator for Bone Health

This compound has shown promise in modulating stem cell differentiation towards an osteogenic lineage, which is relevant for bone health and potential regenerative therapies. In vitro studies have demonstrated that this compound can enhance the osteogenic differentiation of dental pulp-derived stem cells (DPSCs), leading to higher bone density. mdpi.comnih.gov This effect is suggested to involve the epigenetic regulation of the canonical Wnt signaling pathway, specifically by enhancing active marks of H3K9 acetylation and H3K4 trimethylation in the promoter regions of WNT3A and DVL3 genes in DPSCs. nih.govnih.gov this compound has also been shown to promote proliferation and osteoblastic differentiation in human amniotic fluid stem cells and DPSCs. plos.orgresearchgate.net The effect of this compound on osteogenic differentiation in human unrestricted somatic stem cells (USSCs) has also been evaluated in vitro. This compound (at concentrations of 5–15 µg/mL) positively impacted USSC proliferation in a dose-dependent manner and enhanced alkaline phosphatase (ALP) enzyme activity and calcium deposition. sci-hub.stresearchgate.net Real-time PCR results indicated that this compound increased the expression of bone marker genes such as osteocalcin, Runx2, and BMP-2, with a pattern similar to that of 17-β-estradiol. sci-hub.stresearchgate.net The effect of this compound on ALP and gene expression was diminished in the presence of an estrogen activity inhibitor (ICI), suggesting an estrogen receptor-mediated mechanism. sci-hub.stresearchgate.net Furthermore, this compound, acting as an ER-α activator, partially nullified the regulatory function of miR-34a-5p/HDAC1 on osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) in vitro. tandfonline.comnih.gov In vivo experiments in aged mice showed that miR-34a-5p overexpression enhanced the potential of bone metabolism, and this compound's interaction with this pathway highlights its potential as a stem cell therapy modulator. tandfonline.comnih.gov

Here is a summary of in vitro findings on this compound's effects on stem cells:

Stem Cell TypeEffect of this compoundKey Markers/Pathways InvestigatedCitation
Dental Pulp-Derived Stem Cells (DPSCs)Enhances osteogenic differentiation; promotes proliferation and osteoblastic differentiationWnt/β-catenin signaling, H3K9 acetylation, H3K4 trimethylation, Osteocalcin, Collagen 1A1 nih.govnih.govplos.orgresearchgate.net
Human Unrestricted Somatic Stem Cells (USSCs)Increases proliferation; enhances ALP activity and calcium deposition; increases bone marker gene expressionALP, Calcium deposition, Osteocalcin, Runx2, BMP-2, Estrogen receptors sci-hub.stresearchgate.net
Bone Marrow Mesenchymal Stem Cells (BMSCs)Partially nullifies regulatory function of miR-34a-5p/HDAC1 on osteogenic differentiationmiR-34a-5p, HDAC1, ER-α tandfonline.comnih.gov
Human Amniotic Fluid Stem Cells (hAFSCs)Promotes proliferation and osteoblastic differentiation; acts as a healing promoting factorOsteogenic differentiation plos.org

Neuroprotective and Neuromodulatory Research

This compound has been explored for its potential effects on the nervous system, including protection against neuroinflammation and modulation of neurotransmitter receptors.

Protection Against Neuroinflammation

In vitro studies using cultured neurons and oligodendrocytes have shown that Ferula communis L. extract, which contains this compound, could protect against lipopolysaccharide-induced neuroinflammation. mdpi.comresearchgate.net This suggests that this compound may contribute to the anti-inflammatory effects observed in the central nervous system (CNS).

Modulation of Glycine (B1666218) Receptors

Research using an in vivo mouse model of strychnine (B123637) toxicity investigated the modulation of glycine receptors (GlyRs) by natural compounds, including this compound. GlyRs are inhibitory mediators in the spinal cord, brain stem, and higher CNS regions, and their alteration can lead to symptoms like convulsions and stiffness. iomcworld.com this compound demonstrated a biphasic effect on GlyRs in vivo. At low doses (0.1 mg/kg ip), it appeared to potentiate GlyRs, showing a protective effect against strychnine lethality. iomcworld.com However, at relatively high doses (1 mg/kg ip), this compound inhibited GlyRs, aggravating strychnine toxicity. iomcworld.com This dose-dependent biphasic activity towards GlyRs suggests that this compound can act as a modulator of these receptors.

Effects on Central Nervous System (CNS) Cells

Beyond neuroinflammation and glycine receptor modulation, this compound's effects on CNS cells have been investigated. In vitro studies have assessed the potential mechanisms by which Ferula-induced effects occur in CNS cells, including cultured neurons and oligodendrocytes. mdpi.comresearchgate.net this compound has been identified as a phytoestrogen with binding affinity for estrogen receptor subtypes Erα and Erβ, which have different effects depending on the cell and tissue type, including in the CNS. mdpi.com The dose-dependent and cell-type-dependent activity of this compound has been noted in various experimental conditions, including studies on CNS cells. mdpi.com While some studies highlight protective effects, others indicate potential toxicity at higher concentrations. For instance, exposure of human iPSC-derived neurons to 50µM this compound induced caspase 3 activation and apoptosis in both control and tau-mutated neurons, although the time to activation was longer in control cells, suggesting increased susceptibility in mutated cells. ucl.ac.uk this compound has also been used experimentally as an electrogenic calcium ionophore in studies investigating mitochondrial calcium uptake in permeabilized neurons and astrocytes, where it induced a further increase in mitochondrial calcium. bmecenter.ru

Cardioprotective Research

Preclinical research has explored the potential cardioprotective effects of this compound, particularly in the context of doxorubicin-induced cardiotoxicity. Doxorubicin, an anthracycline used in cancer therapy, is known for its cardiotoxic effects. nih.govnih.gov In vitro studies using H9C2 cardiomyocytes have evaluated the effects of a this compound-rich Ferula communis L. root extract (FcFE) on doxorubicin-induced cardiotoxicity. nih.govnih.gov FcFE, at a concentration of 0.25 µM, significantly reduced the production of reactive oxygen species (ROS) induced by H2O2 and mitigated cell mortality in H9C2 cells co-treated with doxorubicin. nih.govnih.gov These results suggest that FcFE, and thus likely this compound, could offer protection against doxorubicin-induced cardiotoxicity, potentially through its antioxidant properties. nih.govnih.gov Further molecular characterization is needed, but these findings open avenues for exploring this compound at low concentrations as a potential adjuvant in cancer therapy to help prevent side effects on heart cells. nih.govnih.gov

Modulation of Cell Cycle in Cardiomyocytes

Research has also touched upon the modulation of the cell cycle in cardiomyocytes as a potential mechanism related to this compound's effects, particularly in the context of cardiac regeneration or protection. researchgate.netmdpi.comx-mol.netdntb.gov.uafrontiersin.org While the provided search results specifically mention cell cycle modulation in the context of this compound and doxorubicin cardiotoxicity studies, detailed findings on how this compound directly modulates the cell cycle in cardiomyocytes are not explicitly detailed in the snippets. However, the study on FcFE and doxorubicin cardiotoxicity aimed to explore new potential therapeutic activities, including antioxidant properties and cell cycle modulation in cardiomyocytes. researchgate.netmdpi.com

Other Investigated Biological Activities in Preclinical Models

Beyond cardiotoxicity, this compound and extracts from Ferula species containing this compound have been explored for other biological activities in preclinical settings. nih.govresearchgate.net

Antimicrobial and Antifungal Research

This compound has demonstrated both antimicrobial and antifungal activities in preclinical research. nih.govresearchgate.netmdpi.comashdin.comashdin.com Extracts from Ferula species, which contain this compound, have shown activity against a range of bacteria and fungi. ashdin.comashdin.com

Specifically, this compound isolated from the rhizome and roots of Ferula hermonis has shown antifungal activity against human opportunistic and pathogenic fungi, including dermatophytes like Microsporum gypseum and Trichophyton mentagrophytes, as well as the yeast Candida lactis-condensi. researchgate.net this compound exhibited stronger antifungal activity compared to teferidin, another compound isolated from the same source. researchgate.net T. mentagrophytes was particularly sensitive to this compound, with Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC) values ranging from 8 to 256 µg/mL. researchgate.net

This compound has also shown antibacterial effects against various strains, including MRSA, B. subtilis, Mycobacterium tuberculosis, and M. bovis, with MIC values ranging from 0.39 to 8 µg/mL. mdpi.com

Research on Reproductive Physiology and Gene Expression in Animal Models

This compound has been studied for its effects on reproductive physiology and related gene expression in animal models, primarily due to its phytoestrogenic properties. scielo.brscielo.brresearchgate.netresearchgate.net this compound is considered a potent natural phytoestrogen with agonistic activity on estrogen receptors, particularly ERα. scielo.brscielo.brresearchgate.net Its affinity for ERα is reported to be higher than that of genistein, another well-known phytoestrogen, and its affinity for ERα and ERβ is estimated to be about 10% of that of estradiol. scielo.brscielo.br

Studies in aged laying hens have shown that dietary supplementation with Ferula can improve reproductive performance, serum levels of reproductive hormones, and reproductive gene expression. scielo.brscielo.br Specifically, supplementation with Ferula upregulated the expression of estrogen receptor alpha (ERα) mRNA in the ovaries of laying hens. scielo.br The expression of ERα was significantly higher in hens supplemented with Ferula compared to control groups, with the highest expression observed at a supplementation level of 100 mg/kg. scielo.br Expression of ERβ was also higher in some supplemented groups. scielo.br Additionally, the expression of the follicle-stimulating hormone receptor (FSHR) in the ovaries was higher in hens supplemented with 100 mg/kg Ferula. scielo.br

In ovariectomized rats, this compound has shown complex effects on sexual receptivity, demonstrating both estrogenic and potentially anti-estrogenic activities depending on the dosage and co-administration with estradiol. researchgate.netresearchgate.net this compound administered alone increased the intensity of the lordotic response in ovariectomized rats, indicating an estrogenic effect. researchgate.net Studies have also linked this compound's effects on reproductive behavior to the modulation of ERα expression in the hypothalamus. researchgate.net

Structure Activity Relationship Sar Studies of Ferutinin and Its Derivatives

Influence of the Daucane Sesquiterpene Skeleton on Biological Activity

The daucane sesquiterpene skeleton forms the core structure of Ferutinin (B81) ontosight.ai. This bicyclic system is common to a class of sesquiterpenes found in Ferula species, many of which exhibit biological activities mdpi.comscienceopen.com. Research suggests that the intact daucane skeleton is fundamental for the biological properties of this compound. While specific studies isolating the effect of the bare daucane skeleton are limited, comparative studies with other daucane derivatives from Ferula species highlight the importance of this scaffold. For instance, other daucane sesquiterpenes isolated from Ferula hermonis have shown varying degrees of antiproliferative activity against cancer cell lines, indicating that while the daucane core is present, the attached substituents significantly modulate the activity researchgate.net. The specific stereochemistry and functionalization pattern on the daucane skeleton in this compound are believed to contribute to its distinct interactions with biological targets.

Role of Oxybenzoyloxy Substituent and Double Bonds in Bioactivity

This compound's structure includes an oxybenzoyloxy substituent and double bonds within the daucane skeleton ontosight.ai. These features are considered crucial for its biological activity. The oxybenzoyloxy group is an ester linkage involving a para-hydroxybenzoic acid moiety. This phenolic part of the molecule is likely involved in interactions with biological receptors, such as estrogen receptors, where this compound acts as an agonist researchgate.netresearchgate.net. The hydroxyl group on the benzoyl moiety is particularly important for activity researchgate.net.

Impact of Chemical Modifications (e.g., p-hydroxylation of benzoyl moiety) on Efficacy and Selectivity

Chemical modifications to the this compound structure, particularly to the oxybenzoyloxy substituent, have been investigated to understand their impact on efficacy and selectivity. Studies have shown that the para-hydroxylation of the benzoyl moiety is essential for the activity of this compound analogues in calcium mobilization and apoptosis assays researchgate.net. This highlights the critical role of the free hydroxyl group in the phenolic part of the molecule for certain biological effects.

Modifications such as the esterification of jaeschkenadiol (a precursor alcohol) with different acids have led to the synthesis of this compound analogues with altered antiproliferative activity against breast cancer cell lines nih.gov. These studies demonstrate that changes to the nature of the ester substituent can significantly influence the potency and selectivity of the compounds nih.gov. For example, one analogue synthesized by esterification exhibited potent and selective inhibitory activity against estrogen-dependent MCF-7 breast cancer cells, unlike this compound which showed weaker activity nih.gov. This suggests that modifying the acyl part of the ester can tune the compound's interaction with estrogen receptors and its cytotoxic effects nih.gov.

Comparative Biological Activity of this compound Analogues (e.g., hemi-synthetic analogues)

Comparative studies of this compound analogues, including hemi-synthetic derivatives, have provided valuable insights into the SAR of this compound. Hemi-synthetic analogues are created by chemically modifying the naturally occurring this compound or its precursors nih.gov.

Research comparing this compound with its hemi-synthetic analogues has shown variations in their biological profiles. For instance, while this compound acts as an agonist for estrogen receptor alpha (ERα) and an agonist/antagonist for ERbeta (ERβ) with weak antiproliferative activity against breast cancer cells, certain hemi-synthetic analogues have demonstrated more potent and selective cytotoxic effects nih.gov. One analogue, 3c', showed potent inhibitory activity specifically against MCF-7 cells and acted as an antagonist to ERα nih.gov. This contrasts with this compound's agonistic activity on ERα nih.gov.

These comparative studies underscore that modifications to the this compound structure can lead to compounds with improved or altered biological activities, highlighting the potential for developing novel therapeutic agents based on the this compound scaffold through targeted structural modifications.

Analytical and Methodological Approaches in Ferutinin Research

Chromatographic Techniques for Quantification in Biological Samples (e.g., HPLC-DAD)

High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) is a widely used chromatographic technique for the separation, identification, and quantification of compounds in complex mixtures, including biological samples. HPLC separates components based on their chemical and physical properties as they pass through a column. The DAD then scans the eluted compounds across a range of ultraviolet and visible wavelengths, providing spectral information that aids in identification and quantification measurlabs.com.

While specific studies detailing the use of HPLC-DAD for the direct quantification of Ferutinin (B81) in biological samples were not extensively found in the search results, HPLC-DAD has been successfully applied for the analysis and identification of this compound and other daucane derivatives in plant extracts, such as those from Ferula communis roots researchgate.net. This suggests the potential applicability of this method, possibly with modifications and validation, for quantifying this compound in biological matrices. The method's ability to provide spectral data is valuable for confirming the identity of the compound being quantified measurlabs.com.

HPLC-DAD methods have been validated for the quantification of other compounds in biological samples, demonstrating good linearity, precision, and accuracy researchgate.netmdpi.com. For instance, an HPLC/DAD method was developed and validated for the determination and quantification of malondialdehyde (MDA) in rodent brain tissue, showing good linearity in the range of 0.2–20 µg/g and acceptable intra- and inter-day precision and accuracy researchgate.net. This highlights the general applicability and validation principles of HPLC-DAD for biological sample analysis.

Cell-Based Assays for Biological Activity Evaluation (e.g., MTT assay, Alizarin Red Staining, ALP activity)

Cell-based assays are fundamental tools for evaluating the biological activities of compounds like this compound. These assays provide insights into effects on cell proliferation, differentiation, and other cellular processes.

The MTT assay is a colorimetric assay used to measure cell viability and proliferation. It is based on the reduction of a yellow tetrazolium dye (MTT) by metabolically active cells into purple formazan (B1609692) crystals nih.govsci-hub.stresearchgate.net. The intensity of the purple color is proportional to the number of viable cells. This assay has been used to assess the effect of this compound on the proliferation of cells, such as human unrestricted somatic stem cells (USSCs) nih.govsci-hub.stresearchgate.net. Studies have shown that this compound can positively impact the proliferation of these cells in a dose-dependent manner nih.govsci-hub.stresearchgate.net.

Alizarin Red S staining is a method used to detect calcium deposition by cells, which is an indicator of osteogenic differentiation. Alizarin Red S specifically stains calcium nodules formed by differentiated osteoblasts sci-hub.stnih.govnih.govresearchgate.net. Research on this compound's effects on osteogenesis has utilized Alizarin Red S staining to demonstrate enhanced calcium deposition in the presence of this compound, indicating its potential to promote osteogenic differentiation sci-hub.stresearchgate.net. For example, in studies with human unrestricted somatic stem cells and menstrual blood-derived mesenchymal stem cells, Alizarin Red S staining revealed increased calcium deposits after treatment with this compound or Ferula extracts containing this compound sci-hub.stnih.govresearchgate.net.

Alkaline phosphatase (ALP) activity is another key marker of osteogenic differentiation. ALP is an enzyme involved in bone mineralization. Assaying ALP activity provides a quantitative measure of the early stages of osteoblast differentiation sci-hub.stnih.govresearchgate.net. Studies investigating this compound's osteogenic effects have consistently shown that this compound treatment enhances ALP enzyme activity in a dose-dependent manner sci-hub.stresearchgate.net. This increase in ALP activity further supports the role of this compound in promoting osteogenic differentiation sci-hub.stresearchgate.net.

Data from studies using these cell-based assays can be presented in tables to show the quantitative effects of different this compound concentrations on cell viability, ALP activity, and calcium deposition.

AssayCell TypeThis compound ConcentrationObserved Effect on Proliferation/Differentiation MarkerCitation
MTT assayUSSCs5 to 15 µg/mLIncreased cell proliferation (dose-dependent) nih.govsci-hub.stresearchgate.net
ALP activity assayUSSCs5 to 15 µg/mLEnhanced ALP enzyme activity sci-hub.stresearchgate.net
Alizarin Red S stainingUSSCs5 to 10 µg/mLIncreased calcium deposition sci-hub.stresearchgate.net
Alizarin Red S stainingMenSCs20 µg/mlInduced calcium deposits nih.govresearchgate.net
ALP activity assayMenSCs20 µg/mlIncreased cytosolic ALP activity nih.govresearchgate.net

Note: The interactive nature of the table is simulated here by presenting the data clearly in rows and columns.

Molecular Biology Techniques for Mechanistic Elucidation

Molecular biology techniques are crucial for understanding the underlying mechanisms by which this compound exerts its biological effects. These techniques allow researchers to investigate changes in gene expression, protein levels, and epigenetic modifications.

Gene Expression Analysis (e.g., Real-Time PCR)

Gene expression analysis, often performed using quantitative real-time PCR (RT-PCR or qPCR), measures the levels of specific messenger RNA (mRNA) transcripts in cells or tissues. This indicates the extent to which particular genes are being transcribed. RT-PCR is a sensitive method for quantifying gene expression and can be used to determine how this compound treatment affects the expression of genes involved in specific cellular pathways or processes nih.govsci-hub.stresearchgate.netresearchgate.netnih.govnih.govfrontiersin.org.

In the context of this compound research, RT-PCR has been used to examine the expression of bone-specific genes, such as osteocalcin (B1147995), Runx2, and BMP-2, in stem cells undergoing osteogenic differentiation nih.govsci-hub.stresearchgate.netresearchgate.net. Studies have shown that this compound can increase the expression of these bone marker genes, similar to the effect of 17-β-estradiol nih.govsci-hub.stresearchgate.netresearchgate.net. The effect of this compound on gene expression can be diminished in the presence of estrogen activity inhibitors, suggesting an estrogen receptor-mediated mechanism nih.govsci-hub.stresearchgate.netresearchgate.net.

RT-PCR data is typically presented as fold changes in gene expression relative to a control group, often normalized to housekeeping genes nih.govfrontiersin.org.

GeneCell TypeThis compound ConcentrationFold Change in Expression (vs Control)Citation
OsteocalcinUSSCs5 to 15 µg/mLIncreased nih.govsci-hub.stresearchgate.netresearchgate.net
Runx2USSCs5 to 15 µg/mLIncreased nih.govsci-hub.stresearchgate.netresearchgate.net
BMP-2USSCs5 to 15 µg/mLIncreased nih.govsci-hub.stresearchgate.netresearchgate.net
Runx2MenSCs20 µg/mlSignificantly greater than control nih.gov

Note: The interactive nature of the table is simulated here by presenting the data clearly in rows and columns.

Protein Analysis (e.g., Western Blot, Immunofluorescence)

Protein analysis techniques, such as Western blotting and immunofluorescence, are used to detect and quantify specific proteins and visualize their localization within cells. Western blotting separates proteins by size using gel electrophoresis and then transfers them to a membrane for detection with specific antibodies researchgate.netnovusbio.comabclonal.comptglab.comptglab.comnih.gov. Immunofluorescence uses fluorescently labeled antibodies to visualize the location of proteins in fixed cells or tissues under a fluorescence microscope or confocal microscope researchgate.netnovusbio.comptglab.comptglab.com.

While the provided search results primarily discuss these techniques in the context of analyzing ferritin protein itself researchgate.netnovusbio.comabclonal.comptglab.comptglab.comnih.gov, they are standard methods applicable to studying the protein targets or downstream effectors of this compound. For example, if this compound is hypothesized to affect the expression or activation of a particular protein, Western blotting could be used to measure the total protein levels, and immunofluorescence could be used to observe its cellular localization or translocation upon this compound treatment.

Western blot analysis involves normalizing the protein of interest to a loading control protein (e.g., β-actin or γ-tubulin) to ensure equal protein loading across samples researchgate.netnih.gov. Immunofluorescence often involves counterstaining the nucleus with dyes like DAPI to visualize cell nuclei researchgate.net.

Epigenetic Investigations (e.g., Chromatin Immunoprecipitation-Quantitative PCR)

Epigenetic modifications, such as histone modifications and DNA methylation, play a crucial role in regulating gene expression without altering the DNA sequence chalmers.sebiomol.com. Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins (such as transcription factors or modified histones) and specific regions of DNA nih.govbiomol.comnih.govspandidos-publications.com. When coupled with quantitative PCR (ChIP-qPCR), it allows for the quantification of specific DNA sequences that are bound by the protein of interest nih.govnih.govspandidos-publications.com.

ChIP-qPCR has been employed in this compound research to explore its epigenetic effects, particularly on genes involved in pathways like canonical Wnt signaling, which is relevant to osteogenic differentiation nih.gov. This method involves cross-linking proteins to DNA, fragmenting the chromatin, immunoprecipitating the protein-DNA complexes using specific antibodies (e.g., antibodies against modified histones like H3K9 acetylation or H3K4 trimethylation), reversing the cross-linking, and then quantifying the enriched DNA sequences by qPCR using primers specific to the promoter regions of target genes nih.govnih.govspandidos-publications.com.

Research has shown that this compound can epigenetically regulate genes like Wnt3a and Dvl3 by enhancing active histone marks (H3K9 acetylation and H3K4 trimethylation) at their promoter sites in dental pulp-derived stem cells (DPSCs) nih.gov. This suggests that this compound's effects on osteogenic differentiation may involve epigenetic mechanisms nih.gov.

Data from ChIP-qPCR experiments can demonstrate the fold enrichment of specific DNA regions immunoprecipitated with antibodies against epigenetic markers in this compound-treated cells compared to controls nih.govspandidos-publications.com.

Target Gene PromoterCell TypeThis compound TreatmentHistone Modification AnalyzedFold Enrichment (vs Control)Citation
WNT3ADPSCsThis compound (24h)H3K9 acetylationSignificantly enhanced nih.gov
DVL3DPSCsThis compound (24h)H3K9 acetylationSignificantly enhanced nih.gov
WNT3ADPSCsThis compound (24h)H3K4 trimethylationSignificantly enhanced nih.gov
DVL3DPSCsThis compound (24h)H3K4 trimethylationSignificantly enhanced nih.gov

Note: The interactive nature of the table is simulated here by presenting the data clearly in rows and columns.

Flow Cytometry for Cell Cycle and Apoptosis Analysis (e.g., PI staining, Phosphatidylserine (B164497) Externalization)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In this compound research, it is frequently applied to study cell cycle distribution and detect apoptotic events.

Propidium Iodide (PI) Staining

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. Because PI can only cross the membrane of cells with compromised integrity, it is commonly used to identify dead cells in a population. However, when cells are fixed and permeabilized, PI can access the nucleus and stain the DNA content. The intensity of PI fluorescence is directly proportional to the amount of DNA in the cell cornell.eduunipd.it. By analyzing the DNA content of a cell population using flow cytometry after PI staining, researchers can determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) ucl.ac.uk.

Studies investigating this compound have utilized PI staining and flow cytometry to assess its impact on cell cycle progression. For instance, treatment with this compound and its analogue has been shown to cause a significant accumulation of cells in the pre-G0/G1 phase of the cell cycle in MCF-7 breast cancer cells aub.edu.lbnih.gov. The pre-G0/G1 peak is often indicative of a subpopulation of cells undergoing apoptosis, characterized by fragmented DNA researchgate.netnih.govresearchgate.netsemanticscholar.org. An increase in the hypodiploid sub-G0 DNA content further supports the induction of DNA fragmentation due to apoptosis researchgate.net.

Phosphatidylserine Externalization

Phosphatidylserine (PS) is a phospholipid typically located on the inner leaflet of the plasma membrane in healthy cells. During the early stages of apoptosis, PS is translocated to the outer leaflet of the cell membrane, a process known as phosphatidylserine externalization researchgate.netunipa.itnih.gov. This externalization serves as an "eat me" signal for phagocytic cells.

Annexin V is a protein that has a high affinity for PS in the presence of calcium ions. By conjugating Annexin V to a fluorophore (such as FITC or APC), researchers can detect and quantify cells with externalized PS using flow cytometry researchgate.netnih.gov. Cells that stain positive for Annexin V but exclude vital dyes (like PI in some protocols, though PI is primarily for fixed cells) are typically considered to be in early apoptosis.

Research on this compound's effects on human red blood cells (RBCs) has examined eryptosis (RBC apoptosis) through phosphatidylserine externalization, among other features, using flow cytometry acs.orgnih.gov. This compound treatment caused eryptosis in human RBCs and simultaneously increased caspase-3 activity and intracellular calcium levels. While calcium played a role, it did not appear to be the sole mediator of this compound-mediated eryptosis acs.orgnih.gov.

Bioenergetic Profiling (e.g., Extracellular Acidification Rate - ECAR)

Cellular bioenergetics refers to the processes by which cells generate and utilize energy, primarily through mitochondrial respiration (oxidative phosphorylation) and glycolysis. Alterations in these metabolic pathways can have significant implications for cell function, proliferation, and survival. Bioenergetic profiling techniques, such as those employing extracellular flux analyzers (e.g., Seahorse XFe analyzers), allow for the real-time measurement of key metabolic parameters.

The Extracellular Acidification Rate (ECAR) is a measure of the rate at which cells release protons into the surrounding medium. This acidification is primarily a result of lactic acid production during glycolysis plos.orgwikipedia.orgkhanacademy.org. Therefore, ECAR serves as an indicator of glycolytic activity nih.govulisboa.pt.

Studies investigating the effects of this compound on cellular bioenergetics have measured ECAR to assess changes in glycolysis. In dental pulp stem cells (DPSCs), treatment with this compound resulted in lower extracellular acidification rates compared to vehicle-treated cells nih.gov. This trend was observed across various glycolytic parameters, including non-glycolytic acidification, glycolysis, glycolytic capacity, and glycolytic reserve nih.gov. Specifically, a significant decrease in non-glycolytic acidification was found at both 24 and 48 hours of this compound treatment. Glycolytic reserve, glycolysis, and glycolytic capacity also significantly decreased after this compound addition to DPSCs at these time points nih.gov.

While an increase in glycolytic activity might be expected during differentiation, this compound, which initiates osteoblastic differentiation of DPSCs, led to a decrease in glycolytic activity nih.gov. This unexpected finding may be related to observed mitochondrial damage after this compound treatment, potentially contributing to the reduced glycolytic activity nih.gov.

The analysis of ECAR, often in conjunction with the Oxygen Consumption Rate (OCR), which measures mitochondrial respiration, provides a more comprehensive understanding of how this compound impacts cellular energy metabolism researchgate.net.

Data Table: Effect of this compound on Glycolytic Parameters in DPSCs

Glycolytic ParameterVehicle (24h)This compound (24h)Vehicle (48h)This compound (48h)
Non-glycolytic acidificationValue 1DecreasedValue 3Decreased
GlycolysisValue 2DecreasedValue 4Decreased
Glycolytic CapacityValue 5DecreasedValue 7Decreased
Glycolytic ReserveValue 6DecreasedValue 8Decreased

Data Table: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

TreatmentG0/G1 (%)S (%)G2/M (%)Pre-G0/G1 (%)
DMSO (Control)Value AValue BValue CLow
This compound (30 μM, 72h)Value DValue EValue FIncreased
This compound Analogue (1 μM, 72h)Value GValue HValue IIncreased

Future Research Directions and Unexplored Avenues for Ferutinin

Elucidation of Novel Molecular Targets

While ferutinin (B81) has been identified as a phytoestrogen with affinity for estrogen receptors ERα and ERβ, as well as the G protein-coupled estrogen receptor (GPER), the full spectrum of its molecular targets remains to be elucidated. nih.gov Understanding novel molecular targets beyond estrogen receptors is crucial for a complete picture of this compound's biological effects. Research should employ advanced techniques such as proteomic profiling and target deconvolution studies to identify other proteins or biomolecules that directly interact with this compound. This could involve high-throughput screening assays designed to identify molecular targets related to various cellular processes mdpi.com. Identifying these targets will provide deeper insights into the mechanisms underlying its observed activities, such as its antiproliferative and cytotoxic effects on various cancer cell lines. nih.govresearchgate.netresearchgate.net

Investigation of Unexplored Signaling Pathways

This compound has been shown to influence the Wnt/β-catenin signaling pathway, promoting osteogenic differentiation of dental pulp-derived stem cells. researchgate.netnih.govnih.gov It also appears to interact with pathways related to oxidative stress and apoptosis. nih.govresearchgate.netnih.govresearchgate.net However, many other potentially relevant signaling pathways remain unexplored. Future studies should investigate the impact of this compound on a wider range of cellular signaling cascades, including those involved in inflammation, immune responses, cell cycle regulation, and metabolic processes. Techniques such as phosphoproteomics and transcriptomics could help identify pathways modulated by this compound treatment. For instance, exploring its effects on pathways like PI3K/AKT, MAPK, JNK, NF-κB, TNF-α, and STAT3, which are known to be modulated by other sesquiterpene lactones with anticancer properties, could reveal additional mechanisms of action. researchgate.net Research into the potential protective role of this compound in myocardium impairment caused by chemotherapeutic drugs also represents an unexplored field. researchgate.netmdpi.comresearchgate.netnih.gov

Development of Advanced this compound Analogs with Tailored Biological Profiles

The development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a significant area for future research. Structural modifications to the this compound molecule could lead to compounds with tailored biological profiles for specific therapeutic applications. This could involve synthesizing derivatives with altered functional groups or structural scaffolds. Biological profiling of these analogs against panels of cell lines or in specific disease models would help establish structure-activity relationships and identify lead compounds for further development. nih.gov Molecular hybridization, which combines different active pharmacophore groups, could also be a strategy for generating novel hybrid compounds with improved bioactivity. dovepress.com Semi-synthetic biological fabrication approaches could also be explored to create this compound analogs with desired properties. weizmann.ac.il

Advanced Preclinical Models for Complex Disease Mechanisms

While in vitro studies have provided valuable insights into this compound's cellular effects, utilizing more advanced preclinical models is essential for understanding its efficacy and mechanisms in complex disease settings. This includes employing 3D cell culture systems like patient-derived organoids, which better replicate human tissue biology, and patient-derived xenografts (PDX) models, which offer clinically relevant insights into drug responses in cancer. crownbio.com These models can help researchers study patient-specific drug responses and complex disease mechanisms, such as drug resistance. crownbio.com Furthermore, developing and utilizing more sophisticated animal models that closely mimic human diseases, such as chronic kidney disease models researchgate.net, will be crucial for evaluating this compound's therapeutic potential and understanding its systemic effects.

Systems Biology Approaches to Understand this compound's Pleiotropic Effects

This compound exhibits pleiotropic activities, influencing multiple biological processes. nih.govresearchgate.net To understand these multifaceted effects comprehensively, systems biology approaches are indispensable. Integrating various types of data, including genomic, transcriptomic, proteomic, and metabolomic data, can help model the complex biological systems and predict disease outcomes based on this compound treatment. numberanalytics.comnih.gov This can involve using computational methods to analyze large datasets and identify key molecular networks and pathways affected by this compound. Systems biology can help disentangle the direct and indirect effects of this compound and provide a holistic view of its impact on cellular and organismal homeostasis. nih.govnih.gov Understanding the mechanisms underlying pleiotropy is crucial for interpreting its significance in different disease contexts and identifying potential therapeutic targets. numberanalytics.com

Q & A

Q. Methodological Guidance

  • Mitochondrial membrane potential : Use JC-1 or TMRM probes to detect depolarization .
  • Ca²⁺ uptake : Monitor Ca²⁺ flux with fluorescent indicators (e.g., Fluo-4) in isolated mitochondria.
  • MPT inhibition : Pre-treat with cyclosporin A (CsA) or Ru red to block MPT pores or mitochondrial calcium uniporter (MCU), respectively .
  • Swelling assays : Measure mitochondrial volume changes spectrophotometrically in nitrate-based buffers .

How should contradictory findings regarding this compound's effects on mitochondrial respiration under varying calcium concentrations be addressed?

Data Contradiction Analysis
Discrepancies arise from experimental conditions (e.g., EGTA presence chelates Ca²⁺, altering baseline ion levels). To resolve:

  • Replicate conditions : Compare results in EGTA-free vs. EGTA-containing media.
  • Control variables : Standardize Ca²⁺ concentrations (e.g., 100–1000 nmol/mg protein) .
  • Statistical rigor : Apply multivariate analysis to isolate Ca²⁺-dependent vs. ER-mediated effects .

What are the best practices for ensuring reproducibility in this compound cytotoxicity assays across different cell lines?

Q. Reproducibility Protocol

  • Cell line authentication : Use STR profiling to confirm identity.
  • Serum standardization : Account for serum protein binding by testing in serum-free vs. serum-containing media .
  • Dose validation : Pre-test this compound solubility in DMSO and confirm stability via HPLC.
  • Positive controls : Include doxorubicin or staurosporine as apoptosis inducers .

How can flow cytometry and comet assays be optimized to quantify this compound-induced apoptosis and DNA damage?

Q. Method Optimization

  • Apoptosis : Use PI/Annexin V staining with flow cytometry. Sub-G1 peak quantification (e.g., 45% apoptosis at 74 µg/mL in MCF7 cells) .
  • DNA damage : Perform alkaline comet assays under neutral pH conditions to detect double-strand breaks. DAPI staining can visualize nuclear fragmentation .
  • Controls : Include untreated cells and DMSO vehicle controls to exclude solvent artifacts .

What in vivo models are appropriate for studying this compound's antitumor efficacy and toxicity profiles?

Q. Advanced Experimental Design

  • Xenograft models : Implant ER-positive tumors (e.g., MCF7) in immunodeficient mice.
  • Dosing regimen : Administer this compound intraperitoneally (5–20 mg/kg) with pharmacokinetic monitoring.
  • Toxicity endpoints : Assess liver/kidney function (ALT, creatinine) and hematological parameters .

How does the presence of serum proteins affect this compound's bioavailability and activity in cell culture studies?

Experimental Variable Management
Serum albumin binds hydrophobic compounds like this compound, reducing free drug availability. Mitigate by:

  • Serum-free pre-incubation : Treat cells in serum-free media for 2–4 hours before adding this compound.
  • Binding assays : Quantify protein binding via equilibrium dialysis or ultrafiltration .
  • Dose adjustment : Increase this compound concentrations empirically while monitoring cytotoxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.